![molecular formula C55H86O24 B196299 isoescin Ia CAS No. 219944-39-5](/img/structure/B196299.png)
isoescin Ia
Overview
Description
Isoescin Ia is a triterpenoid saponin isolated from the seeds of Aesculus chinensis . It has been identified as an anti-HIV-1 protease agent .
Synthesis Analysis
While specific synthesis methods for isoescin Ia were not found, a study has reported a method for the simultaneous determination of escin Ia and isoescin Ia in rat plasma, urine, feces, and bile samples . This method involves the extraction of analytes and telmisartan (an internal standard) by solid-phase extraction on C18 cartridges .
Scientific Research Applications
- Isoescin Ia exhibits anti-inflammatory activity by modulating various pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a promising candidate for managing inflammatory conditions .
- Research suggests that isoescin Ia possesses antitumor effects. It has been investigated in cell models for colon cancer, hepatocellular carcinoma, leukemia, and other malignancies. Its ability to inhibit cancer cell growth and induce apoptosis makes it an intriguing area of study .
- Isoescin Ia has been explored for its protective effects on endothelial cells. It may help prevent endothelial dysfunction, which plays a crucial role in cardiovascular diseases and vascular disorders .
- Isoescin Ia demonstrates anti-HIV-1 protease activity. While further research is needed, this property highlights its potential as a component in antiviral therapies .
- Similar to escin, isoescin Ia contributes to venotonic effects. It improves venous tone, reduces capillary permeability, and alleviates edema. These properties are relevant for conditions like chronic venous insufficiency and hemorrhoids .
- Isoescin Ia has been investigated for its impact on male fertility. Studies suggest that it may enhance sperm quality, potentially benefiting couples struggling with infertility .
Anti-Inflammatory Properties
Anticancer Potential
Endothelial Protection
HIV Protease Inhibition
Anti-Edema and Venotonic Effects
Improvement of Sperm Quality
Safety and Hazards
Future Directions
Research involving escin, a major triterpene saponin isolated from horse chestnut seeds that includes isoescin Ia, has shown potential in the treatment and post-treatment of various diseases, including cancer . Future research directions may involve further exploration of escin’s therapeutic profile .
Mechanism of Action
Target of Action
Isoescin Ia, a triterpenoid saponin isolated from the seeds of Aesculus chinensis, primarily targets the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
Isoescin Ia interacts with the HIV-1 protease, inhibiting its activity . This interaction disrupts the viral life cycle, preventing the maturation and proliferation of the virus.
Biochemical Pathways
The primary biochemical pathway affected by Isoescin Ia is the HIV replication cycle . By inhibiting the HIV-1 protease, Isoescin Ia prevents the cleavage of viral polyproteins into individual functional proteins, a critical step in the maturation of new viral particles .
Pharmacokinetics
It is known that escin isomers, including isoescin ia, can permeate into the intracellular space . The absorption of Isoescin Ia is very low, with bioavailability values reported to be less than 0.25%
Result of Action
The inhibition of the HIV-1 protease by Isoescin Ia results in the disruption of the HIV replication cycle. This leads to a decrease in the production of mature, infectious viral particles, thereby reducing viral load and slowing disease progression .
Action Environment
The action of Isoescin Ia can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. It has been suggested that the administration of herbal preparations of escin, which include Isoescin Ia, may provide a longer duration of action than the administration of single isomers . Additionally, the conversion of escin Ia to isoescin Ia is more extensive than from isoescin Ia to escin Ia .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoescin IA | |
CAS RN |
219944-39-5 | |
Record name | Isoescin IA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOESCIN IA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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